molecular formula C14H10ClNO5 B8040740 Methyl 2-(4-chloro-2-nitrophenoxy)benzoate

Methyl 2-(4-chloro-2-nitrophenoxy)benzoate

Cat. No.: B8040740
M. Wt: 307.68 g/mol
InChI Key: ZQZQGCAPSGDYTB-UHFFFAOYSA-N
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Description

Methyl 2-(4-chloro-2-nitrophenoxy)benzoate is an organic compound with the molecular formula C14H10ClNO5. It is a derivative of benzoic acid and is characterized by the presence of a chloro and nitro group on the phenoxy ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-chloro-2-nitrophenoxy)benzoate can be synthesized through a multi-step process. One common method involves the esterification of 2-(4-chloro-2-nitrophenoxy)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chloro-2-nitrophenoxy)benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Nucleophilic Substitution: Products include substituted phenoxybenzoates.

    Reduction: The major product is 2-(4-chloro-2-aminophenoxy)benzoate.

    Hydrolysis: The major product is 2-(4-chloro-2-nitrophenoxy)benzoic acid.

Scientific Research Applications

Methyl 2-(4-chloro-2-nitrophenoxy)benzoate is used in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and inhibition.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(4-chloro-2-nitrophenoxy)benzoate involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of new chemical entities with potential biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-2-nitrobenzoate
  • Methyl 2-chloro-4-nitrobenzoate
  • Methyl 2-(4-chloro-2-fluorophenoxy)benzoate

Uniqueness

Methyl 2-(4-chloro-2-nitrophenoxy)benzoate is unique due to the specific positioning of the chloro and nitro groups on the phenoxy ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This unique structure makes it a valuable compound for targeted chemical synthesis and research applications.

Properties

IUPAC Name

methyl 2-(4-chloro-2-nitrophenoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO5/c1-20-14(17)10-4-2-3-5-12(10)21-13-7-6-9(15)8-11(13)16(18)19/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZQGCAPSGDYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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